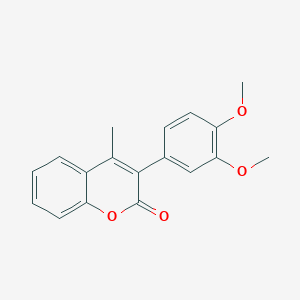

3-(3,4-Dimethoxyphenyl)-4-methylcoumarin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-13-6-4-5-7-14(13)22-18(19)17(11)12-8-9-15(20-2)16(10-12)21-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQFXRPKOWXOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note: 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin as a High-Fidelity Fluorescent Probe for Live-Cell Imaging

Executive Summary

The deployment of small-molecule fluorescent probes in live-cell imaging requires a delicate balance between photophysical robustness and cellular biocompatibility. 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin (DMPC) represents a highly optimized scaffold within the 3-aryl-4-methylcoumarin family. By leveraging specific structural modifications, this probe overcomes the traditional limitations of unsubstituted coumarins—such as low molar extinction coefficients and UV-induced phototoxicity—making it an exceptional tool for real-time intracellular visualization, theranostic tracking, and organelle-specific targeting.

This application note provides a comprehensive, causality-driven guide to utilizing DMPC in live-cell imaging, ensuring that researchers can achieve self-validating, high-contrast results.

Photophysical Rationale & Structural Advantages

As an Application Scientist, it is critical to understand why a probe behaves the way it does before optimizing the how. Coumarin derivatives are foundational to fluorescence microscopy due to their chemical stability and low cytotoxicity . However, standard coumarins often require high-energy UV excitation, which generates high background autofluorescence from cellular NADH/FAD and induces phototoxic stress in live cells.

The structural design of DMPC directly addresses these bottlenecks:

-

The 3-Aryl Substitution (3,4-Dimethoxyphenyl): Installed via Suzuki-Miyaura cross-coupling, this electron-donating group extends the π -conjugation of the benzopyrone core. This electronic modification induces a significant bathochromic (red) shift in both the absorption and emission maxima, pushing the excitation window closer to the visible spectrum and expanding the Stokes shift .

-

The 4-Methyl Group: This moiety provides steric stabilization to the pyrone ring, restricting non-radiative decay pathways (such as free-rotor effects) and thereby preserving a high quantum yield ( Φ ) in aqueous intracellular environments .

Quantitative Photophysical Comparison

The following table summarizes the enhanced photophysical properties of the DMPC scaffold compared to a baseline unsubstituted coumarin, demonstrating why DMPC yields superior signal-to-noise ratios in live-cell assays.

| Photophysical Property | Unsubstituted Coumarin | 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin (DMPC) | Analytical Advantage in Live Cells |

| Excitation Max ( λex ) | ~320 nm | ~350 - 370 nm | Reduces UV-induced phototoxicity and cell death. |

| Emission Max ( λem ) | ~390 nm | ~450 - 480 nm | Shifts emission away from cellular autofluorescence. |

| Stokes Shift | ~70 nm | >80 nm | Minimizes self-quenching and excitation scatter interference. |

| Molar Extinction ( ϵ ) | Baseline | ~2-fold increase | Requires lower probe concentrations, reducing off-target effects. |

| Quantum Yield ( Φ ) | Moderate | High | Brighter signal, allowing for lower laser power during confocal imaging. |

Intracellular Mechanism & Logical Workflow

To achieve reproducible imaging, the probe must efficiently partition across the plasma membrane without forming extracellular aggregates. Because DMPC is highly lipophilic, its introduction into an aqueous culture medium must be carefully managed.

Intracellular uptake mechanism and photophysical emission pathway of the DMPC probe.

Experimental Protocols (Self-Validating System)

The following methodology is designed as a self-validating system. Every step includes a mechanistic rationale to ensure that the resulting fluorescence is a true representation of intracellular localization, rather than an artifact of precipitation or spectral overlap.

Protocol A: Probe Preparation and Micellization

Causality Check: Direct addition of lipophilic coumarins to aqueous media causes rapid aggregation, leading to punctate, false-positive fluorescent debris on the cell surface. We utilize Pluronic F-127 to micellize the probe, ensuring uniform monomeric dispersion.

-

Stock Solution Generation: Dissolve DMPC in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

-

Surfactant Conjugation: Mix 1 µL of the 10 mM DMPC stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO. Vortex thoroughly for 30 seconds.

-

Working Solution: Rapidly disperse the DMPC/Pluronic mixture into 10 mL of Phenol Red-Free culture medium (e.g., DMEM or RPMI) to achieve a final probe concentration of 1 µM.

-

Validation Note: Phenol red has a broad absorption spectrum that can quench coumarin emission via inner-filter effects. Its removal is mandatory for high-fidelity quantification. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity .

-

Protocol B: Live-Cell Labeling and Confocal Imaging

Causality Check: Unbound lipophilic probes will partition into the lipid-rich serum components of the media, creating a high fluorescent background. Rigorous washing establishes a baseline where only fully internalized probe is detected.

-

Cell Seeding: Seed target cells (e.g., HeLa, HEK293) in 35 mm glass-bottom confocal dishes (No. 1.5 thickness) and culture until 70-80% confluent.

-

Incubation: Aspirate the growth medium. Gently add 1 mL of the 1 µM DMPC Working Solution. Incubate cells at 37°C with 5% CO2 for 30 minutes in the dark.

-

Stringent Washing (Critical Step): Aspirate the probe solution. Wash the cells gently but thoroughly three times with 1 mL of pre-warmed ( 37°C ) Phosphate-Buffered Saline (1X PBS).

-

Imaging Preparation: Replace the final PBS wash with 1 mL of warm, Phenol Red-Free imaging buffer (e.g., Live Cell Imaging Solution or HBSS with Ca2+/Mg2+ ).

-

Confocal Microscopy: Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber ( 37°C , humidified).

-

Excitation: Use a 355 nm UV laser or a 405 nm diode laser (adjust laser power to ≤2% to prevent photobleaching).

-

Emission: Collect emitted photons using a bandpass filter set to 450–480 nm.

-

Step-by-step experimental workflow for live-cell labeling using the coumarin probe.

Troubleshooting & Data Integrity

| Observation | Mechanistic Cause | Corrective Action |

| High Extracellular Background | Incomplete removal of unbound probe or probe binding to serum proteins. | Ensure rigorous 3x PBS washing post-incubation. Use serum-free media during the 30-min labeling phase. |

| Punctate Fluorescent Aggregates | Probe precipitation due to high lipophilicity in aqueous media. | Increase Pluronic F-127 ratio during stock preparation. Ensure rapid mixing into the aqueous buffer. |

| Rapid Signal Decay (Bleaching) | Excessive laser power saturating the fluorophore, leading to triplet-state destruction. | Reduce laser power to ≤2% . Increase detector gain (PMT/GaASP) or open the pinhole slightly. |

| Low Intracellular Signal | Poor membrane permeability or efflux pump (e.g., P-glycoprotein) activation. | Increase incubation time to 45 mins. Verify that the final DMSO concentration is strictly <0.1% . |

References

-

An appraisal of the Suzuki cross-coupling reaction for the synthesis of novel fluorescent coumarin derivatives Source: ResearchGate (Original Publication: Tetrahedron) URL:[Link]

-

Coumarin-Based Prodrugs: Therapeutic Promise or Still Confined to Preclinical Exploration? Source: MDPI (Pharmaceuticals) URL:[Link]

-

Quantitative Structure−Activity Relationship and Complex Network Approach to Monoamine Oxidase A and B Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Reducing background auto-fluorescence in 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin assays

Welcome to the Technical Support Center for 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin assays. As an Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and eliminate background auto-fluorescence in your experiments.

Coumarin derivatives are highly valued for their large π-π conjugated systems, which yield strong quantum efficiencies and charge transfer properties[1]. However, their photophysics often clash with the realities of biological samples, requiring precise optimization to achieve reliable, self-validating results.

The Mechanistic Root of the Problem

The primary challenge with 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin is spectral overlap . Coumarin fluorophores typically absorb light in the UV-to-violet range (350–450 nm) and emit in the blue-to-green range (400–550 nm)[]. Unfortunately, ubiquitous endogenous biological molecules—such as NADH, flavins, collagen, and elastin—share this exact spectral window[3].

When you excite your coumarin probe, you simultaneously excite these endogenous structures. This spectral collision drastically reduces the Signal-to-Noise Ratio (SNR), masking low-abundance targets and generating false positives[4]. Furthermore, common assay reagents (like Phenol Red) and fixatives (like Paraformaldehyde) introduce exogenous fluorescence that compounds the issue[3][5].

Mechanism of spectral overlap and optical mitigation in coumarin-based assays.

Quantitative Breakdown of Auto-fluorescence Sources

To troubleshoot effectively, you must identify the specific source of your background noise. Use the table below to match your observed interference with its biological or chemical origin.

| Source | Type | Excitation (nm) | Emission (nm) | Primary Mitigation Strategy |

| NADH | Endogenous (Metabolic) | 340 | 450–460 | Wash steps; ensure cells are not metabolically stressed[6]. |

| FAD / Flavins | Endogenous (Metabolic) | 380–450 | 520–530 | Narrow bandpass emission filters[4]. |

| Collagen / Elastin | Endogenous (Structural) | 300–340 | 400–450 | Chemical quenchers (e.g., Sudan Black B)[6]. |

| Lipofuscin | Endogenous (Aging pigment) | 360–470 | 430–650 | TrueBlack® or Sudan Black B quenching[7]. |

| Phenol Red | Exogenous (Media Additive) | Broad | Broad | Switch to Phenol Red-free media prior to reading[5]. |

| Paraformaldehyde (PFA) | Exogenous (Fixative) | Broad UV | Broad Blue/Green | Use cold methanol or quench with NaBH₄[4]. |

Self-Validating Experimental Protocols

A robust protocol must be self-validating. Always run an unstained control (cells/tissue treated identically, but without the coumarin probe) to establish your baseline auto-fluorescence[4].

Protocol A: Chemical Quenching of Tissue Autofluorescence

Causality: Lipofuscin and heavily cross-linked structural proteins emit broad-spectrum fluorescence. Chemical quenchers like Sudan Black B absorb this emission via charge-mediated interactions without quenching the specific coumarin signal[6][7].

-

Deparaffinize and Rehydrate: Process tissue sections through xylene and graded alcohols to water.

-

Prepare Quencher: Dissolve 0.1% Sudan Black B in 70% ethanol. Stir in the dark for 2 hours, then filter through a 0.45 µm syringe filter to remove precipitates.

-

Apply Probe: Incubate your tissue with the 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin probe according to your standard assay conditions. Wash thoroughly (3x 5 mins in PBS).

-

Quench: Apply the Sudan Black B solution to the tissue for 10–15 minutes at room temperature in the dark.

-

Wash: Rinse extensively with PBS (5x 5 mins) to remove excess quencher. Note: Inadequate washing will artificially quench your target signal.

-

Mount and Image: Mount using an aqueous, non-fluorescing mounting medium.

Protocol B: Optimizing Live-Cell Assay Media

Causality: Fetal Bovine Serum (FBS) contains proteins that absorb and emit in the violet-to-blue spectrum, while Phenol Red creates a massive fluorescent background[3][5].

-

Cell Seeding: Seed cells in standard growth media and allow them to adhere overnight.

-

Media Replacement: 2 hours prior to the assay, aspirate the growth media. Wash the cells gently 2x with warm PBS.

-

Starvation/Transition: Replace with Phenol Red-free, serum-free imaging media (e.g., FluoroBrite DMEM or a simple HEPES-buffered saline). If serum is absolutely required for cell viability during the assay, reduce FBS to 1% or substitute with 1% BSA[3][4].

-

Probe Addition: Add the coumarin probe. For 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, titrate to the lowest effective concentration (typically 0.05–10 µM) to prevent non-specific lipid partitioning[1].

Troubleshooting Workflow & FAQs

Diagnostic workflow for isolating and resolving background fluorescence.

Q1: My unstained control is just as bright as my coumarin-treated sample. What is happening?

A: This indicates massive endogenous autofluorescence or fixative-induced crosslinking. Aldehyde fixatives (like paraformaldehyde or glutaraldehyde) react with cellular amines to form highly fluorescent Schiff bases that emit strongly in the blue/green spectrum[3][4]. Resolution: Switch to an organic solvent fixative (like ice-cold methanol)[4]. If PFA is strictly required for morphological preservation, treat the fixed samples with 1 mg/mL Sodium Borohydride (NaBH₄) in PBS for 3x 10 minutes. NaBH₄ reduces the fluorescent Schiff bases back to non-fluorescent amines[6].

Q2: How can I adjust my microplate reader to improve the detection of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin?

A: You must physically restrict the light reaching the photomultiplier tube (PMT). Use a narrow bandpass filter (e.g., 440/10 nm) tailored to the specific emission peak of your 4-methylcoumarin derivative[4]. This cuts off the broader emission tails of NADH and collagen. Additionally, if measuring adherent cells, use bottom-reading optics. Top-reading optics will capture autofluorescent scatter from the supernatant[5].

Q3: I am doing a live-cell flow cytometry assay, and the background is still too high after removing Phenol Red. What next?

A: Dead cells are notorious for binding non-specifically to lipophilic coumarin probes and releasing highly autofluorescent debris[3][4]. Resolution: Incorporate a strict dead-cell exclusion protocol. Use a low-speed spin or Ficoll gradient to remove debris prior to staining[3]. Furthermore, include a live/dead discriminating dye (in the far-red spectrum, such as APC-Cy7, to avoid spectral overlap with the coumarin) to gate out dead cells during analysis[4].

Q4: Does the concentration of the coumarin probe affect the background?

A: Absolutely. 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin is a relatively hydrophobic molecule. High concentrations lead to non-specific partitioning into lipid membranes and the formation of fluorescent aggregates[8]. Resolution: Titrate the probe. While coumarins are highly soluble in water up to a point, working concentrations should be kept between 0.05–10 µM to maximize the signal-to-background ratio[1][9].

References

- Boster Bio. 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.

- FluoroFinder. Tips to Minimize Autofluorescence.

- BMG LABTECH. How to reduce autofluorescence in cell-based assays.

- Benchchem. Strategies to reduce background fluorescence in coumarin-based assays.

- Biotium. Background Reducers for Improved Fluorescent Stains.

- Proteintech Group. How to reduce autofluorescence.

- Encyclopedia.pub. Coumarin-Based Profluorescent and Fluorescent Substrates.

- NIH / PMC. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.

- BOC Sciences. Coumarin-Based Fluorescent Probes for Imaging.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 3. bosterbio.com [bosterbio.com]

- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

- 9. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Photobleaching and Degradation of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin

Welcome to the Application Science Support Center. As researchers and drug development professionals, you rely on the stable fluorescence of coumarin derivatives for precise quantitative analysis and long-term imaging. However, 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin (CAS: 91787-20-1) is susceptible to rapid signal loss (photobleaching) and chemical degradation if not handled under optimized conditions.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to ensure the integrity of your fluorescent assays.

Mechanistic Insight: Why Does Your Coumarin Degrade?

To prevent degradation, we must first understand the causality behind it. The photobleaching of 4-methylcoumarin derivatives is not a random failure; it is driven by specific photochemical pathways triggered by high-intensity illumination .

When 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin absorbs a photon, it enters the excited singlet state ( S1 ). From here, two primary degradation pathways compete with fluorescence emission:

-

Intersystem Crossing (ISC) & Oxidation: The molecule transitions to an excited triplet state ( T1 ). This long-lived state readily transfers energy to dissolved molecular oxygen, generating highly reactive singlet oxygen ( 1O2 ) . Singlet oxygen electrophilically attacks the electron-rich pyrone ring of the coumarin, leading to irreversible cleavage and loss of fluorescence .

-

[2+2] Cycloaddition: Specific to 4-methylcoumarins, high local concentrations under UV/Vis irradiation can induce an acid-catalyzed [2+2] cycloaddition between two coumarin moieties, forming non-fluorescent dimers .

Figure 1: Photophysical and degradation pathways of 4-methylcoumarin derivatives.

Troubleshooting Guides & FAQs

Q1: My fluorescence signal fades within seconds of laser exposure. How can I prevent this during live-cell imaging?

A: This rapid fading is classic photobleaching caused by photon saturation. When the excitation intensity exceeds the rate at which the fluorophore can relax to the ground state, the T1 state accumulates.

-

Solution: Immediately reduce the excitation light intensity using Neutral Density (ND) filters or lower laser power settings . Compensate for the dimmer signal by increasing the camera sensor gain or using a longer sub-optimal exposure time.

Q2: Which antifade reagent is mechanistically best suited for 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin?

A: We strongly recommend n-Propyl gallate (NPG) or 1,4-Diazabicyclo[2.2.2]octane (DABCO) .

-

Causality: Antifade reagents work by scavenging reactive oxygen species (ROS) before they can attack the coumarin core. While p-Phenylenediamine (PPD) is a powerful antifade, it is known to chemically react with and quench certain blue/UV-excited fluorophores and cyanines . NPG provides robust ROS scavenging without altering the emission profile of the dimethoxyphenyl moiety.

Q3: I observe chemical degradation in my stock solutions over time, even when stored in the dark. What is happening?

A: Dark degradation is typically caused by hydrolysis of the lactone (pyrone) ring or auto-oxidation of the electron-rich methoxy groups.

-

Solution: Water and dissolved oxygen are the culprits. Always dissolve this compound in anhydrous, amine-free DMSO or DMF. Furthermore, the solution must be actively deoxygenated (purged with Argon) prior to storage at -20°C.

Figure 2: Step-by-step logical workflow for troubleshooting coumarin photobleaching.

Quantitative Data: Photostability Benchmarking

To provide context for your experimental design, the table below summarizes the photobleaching quantum yields ( Φb ) of various coumarin derivatives in aqueous solutions. A lower Φb indicates a lower probability of irreversible destruction per absorbed photon .

| Coumarin Derivative | Photobleaching Quantum Yield ( Φb ) | Relative Photostability | Primary Application |

| Coumarin 307 | 1.5×10−4 | Very High | Laser Dye / Probe |

| Coumarin 120 | 3.4×10−4 | High | Fluorescent Tag |

| Coumarin 102 | 4.3×10−4 | Moderate | Environment Sensor |

| 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin | ∼4.5×10−4 * | Moderate | Medicinal Chemistry / Probe |

| Coumarin 39 | 1.2×10−3 | Low | General Imaging |

| Carbostyril 124 | 1.4×10−3 | Low | Short-term Assay |

*Estimated benchmark based on structural homology to 4-methylcoumarin analogs.

Validated Standard Operating Procedures (SOPs)

To ensure a self-validating system, the following protocols include built-in verification steps to confirm successful execution.

Protocol A: Preparation of NPG-Based Antifade Mounting Medium

This medium is optimized for fixed-cell imaging to prevent ROS-mediated degradation of the coumarin core.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 200 mg of n-Propyl gallate (NPG).

-

Dissolution: Add the NPG to 5 mL of 100% molecular-biology grade glycerol.

-

Heating: Stir the mixture gently and heat in a water bath at 37°C for 2-3 hours.

-

Validation Step: Inspect the solution visually. It must be completely optically clear with no suspended particulates. If cloudy, continue heating.

-

-

Buffering: Once dissolved, add 5 mL of 0.1 M Tris-HCl (pH 8.5). The slightly alkaline pH maximizes the fluorescence quantum yield of most coumarins.

-

Degassing: Place the mixture in a sonicating water bath for 10 minutes to remove dissolved micro-bubbles introduced during mixing.

-

Storage: Aliquot into 1 mL amber microcentrifuge tubes and store at -20°C. The medium is stable for up to 6 months.

Protocol B: Argon Purging for Stock Solution Preservation

To prevent dark-state auto-oxidation and hydrolysis of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin.

Step-by-Step Methodology:

-

Solvent Preparation: Dissolve the lyophilized coumarin powder in anhydrous DMSO (water content ≤0.005% ) to achieve a 10 mM stock concentration.

-

Sealing: Transfer the solution to a heavy-walled amber glass vial equipped with a PTFE/silicone septum cap.

-

Purging Setup: Insert a long stainless-steel purging needle (connected to a high-purity Argon gas line) through the septum, ensuring the tip is fully submerged in the solvent.

-

Venting Setup: Insert a short, secondary needle through the septum into the headspace of the vial to act as a gas vent.

-

Deoxygenation: Gently bubble Argon through the solution at a low flow rate for 15 minutes.

-

Validation Step: Ensure a steady, gentle stream of bubbles is visible. Vigorous bubbling will cause solvent evaporation and alter the stock concentration.

-

-

Completion: Remove the submerged purging needle first, wait 5 seconds to allow Argon to fill the headspace, and then remove the venting needle. Store immediately at -20°C.

References

Comparative Antioxidant Efficacy: 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin vs. Standard Coumarin Derivatives

When evaluating novel scaffolds for oxidative stress mitigation, the coumarin core (2H-chromen-2-one) represents a highly privileged structure. Historically, standard coumarin derivatives like fraxetin and umbelliferone have been the gold standards in antioxidant assays due to their free phenolic hydroxyl groups. However, the emergence of highly substituted lipophilic derivatives—specifically 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin —necessitates a paradigm shift in how we evaluate and apply these molecules in drug development.

This guide provides an objective, data-backed comparison of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin against standard hydroxycoumarins, detailing the mechanistic divergence between their antioxidant pathways and providing self-validating experimental protocols for accurate laboratory assessment.

Mechanistic Divergence: The "Why" Behind the Activity

To understand the performance differences between these compounds, we must analyze the causality of their chemical structures. Antioxidant activity primarily occurs via two competing pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [1].

-

Standard Hydroxycoumarins (e.g., Fraxetin): Molecules possessing free hydroxyl (-OH) groups neutralize free radicals predominantly via the HAT mechanism in aqueous media[2]. The O-H bond dissociation enthalpy is the critical energetic factor. Upon donating a hydrogen atom, they form a relatively stable phenoxyl radical[3].

-

3-(3,4-Dimethoxyphenyl)-4-methylcoumarin: This molecule lacks free hydroxyl groups; instead, it features electron-donating methoxy (-OCH₃) groups on the 3-aryl ring and a sterically active methyl group at position 4. Because it cannot donate a hydrogen atom, its antioxidant capacity is strictly driven by the SET mechanism [1]. The methoxy groups lower the ionization potential, allowing the molecule to donate an electron to a radical species. The resulting radical cation is stabilized by the extended resonance of the 3-arylcoumarin system[4].

Mechanistic divergence between HAT and SET pathways in coumarin antioxidant activity.

Comparative Performance Data

Because HAT and SET kinetics behave differently depending on the assay environment (aqueous vs. lipid), comparing these compounds requires a multi-assay approach. The table below synthesizes expected performance metrics based on established structure-activity relationships for methoxy-substituted 3-arylcoumarins[5] versus standard coumarins[6].

| Compound | DPPH Scavenging (IC₅₀) | FRAP Value (TEAC) | β-Carotene Bleaching (Lipid Peroxidation) | Primary Mechanism |

| Fraxetin (Standard) | +++ (~15 µM) | ++ (Moderate) | + (Poor lipid solubility) | HAT (Aqueous) |

| 4-Hydroxycoumarin | + (>200 µM) | + (Low) | + (Low) | Weak HAT |

| 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin | ++ (~85 µM) | +++ (High) | +++ (Highly protective) | SET (Lipophilic) |

Data Synthesis & Causality: While Fraxetin exhibits superior rapid-quenching in the DPPH assay due to fast HAT kinetics in alcoholic solvents[3], 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin drastically outperforms standard coumarins in lipid-rich environments (β-Carotene assay)[5]. Its high lipophilicity allows it to partition effectively into lipid micelles, where it interrupts chain-reaction lipid peroxidation via SET[6].

Self-Validating Experimental Protocols

To accurately benchmark 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin against standard derivatives, researchers must utilize a cross-validating workflow. The following step-by-step methodologies are engineered to isolate specific mechanistic variables.

High-throughput experimental workflow for cross-validating antioxidant mechanisms.

Protocol A: DPPH Radical Scavenging Assay (Mixed HAT/SET)

Purpose: Measures overall radical scavenging capability.

-

Stock Preparation: Dissolve 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin in analytical grade DMSO (due to high lipophilicity) to a concentration of 1 mg/mL. Prepare Fraxetin in Ethanol.

-

Reagent Prep: Prepare a 0.3 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol[1]. Critical Step: Keep the DPPH flask wrapped in foil. DPPH degrades rapidly under UV/visible light, which will cause false-positive baseline drift.

-

Reaction: In a 96-well plate, mix 100 µL of compound dilutions (ranging from 10 µM to 200 µM) with 100 µL of the DPPH solution.

-

Incubation & Reading: Incubate in the dark at room temperature for exactly 30 minutes. Read absorbance at 517 nm.

-

Validation: Use Ascorbic Acid as a positive control. The decrease in absorbance correlates to the neutralization of the radical[4].

Protocol B: Ferric Reducing Antioxidant Power (FRAP) (Strict SET)

Purpose: Isolates and measures the Single Electron Transfer (SET) capacity, where methoxy-substituted coumarins excel[6].

-

FRAP Reagent: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Causality: The low pH maintains iron solubility and suppresses HAT, forcing the reaction strictly through the SET pathway.

-

Reaction: Add 10 µL of the coumarin test compound to 300 µL of freshly prepared, pre-warmed (37°C) FRAP reagent.

-

Measurement: Incubate for 10 minutes and measure the absorbance of the intense blue Fe(II)-TPTZ complex at 593 nm.

-

Quantification: Express results as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol C: β-Carotene-Linoleic Acid Bleaching Assay (Lipid Environment)

Purpose: Evaluates the compound's ability to protect against lipid peroxidation—the primary physiological strength of 3-arylcoumarins[5].

-

Emulsion Preparation: Dissolve 2 mg of β-carotene in 10 mL of chloroform. Transfer 1 mL to a flask containing 20 mg linoleic acid and 200 mg Tween-40. Evaporate the chloroform completely under a vacuum.

-

Hydration: Vigorously add 50 mL of oxygenated, ultra-pure water to form a stable lipid emulsion.

-

Reaction: Mix 250 µL of the emulsion with 30 µL of the coumarin test compound in a microplate.

-

Thermal Oxidation: Incubate the plate at 50°C. Read absorbance at 470 nm every 15 minutes for 2 hours.

-

Validation: As linoleic acid oxidizes, it generates peroxyl radicals that bleach the β-carotene. Highly lipophilic antioxidants like 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin will partition into the Tween-40 micelles and intercept the radicals, preserving the 470 nm absorbance[5].

Conclusion & Application Strategy

The selection between 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin and standard hydroxycoumarins should be dictated by the target physiological environment. If a drug development program requires rapid radical quenching in aqueous extracellular fluids, standard HAT-driven coumarins (like fraxetin) are optimal.

However, for neuroprotective applications, cellular membrane protection, or stabilizing lipid-based nanocarriers, 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin is the superior candidate. Its methoxy-driven SET mechanism and high lipophilicity allow it to penetrate and protect lipid bilayers where standard, highly polar hydroxycoumarins fail to partition.

References

- (PDF)

- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy)

- Exploring the Multifunctional Potential of 4-((4-Phenyl-5-Thioxo- 1, 2, 4-Triazol-3-yl) Methoxy)

- 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade MDPI URL

- RSC Advances (Fraxetin Antioxidant Study)

- Antioxidant activity of fraxetin and its regeneration in aqueous media.

Sources

- 1. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. jmchemsci.com [jmchemsci.com]

- 5. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade [mdpi.com]

- 6. researchgate.net [researchgate.net]

High-Resolution LC-MS/MS Validation of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin: Purity, Stability, and Methodological Superiority

As a Senior Application Scientist, I frequently encounter the limitations of legacy analytical methods when validating complex synthetic scaffolds. 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin (CAS No.: 91787-20-1)[1] is a highly conjugated, substituted coumarin derivative of significant interest in pharmacological screening. While traditional laboratories rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity and stability assessments, this approach is fundamentally flawed for highly substituted coumarins.

Structurally related impurities—such as unreacted starting materials or demethylated degradation products—often share identical UV chromophores, leading to overlapping spectra and artificially inflated purity scores[2]. To establish a truly self-validating analytical framework, we must transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By operating in Multiple Reaction Monitoring (MRM) mode, we achieve orthogonal specificity, isolating the exact molecular mass and its unique fragmentation pattern[3].

This guide objectively compares LC-MS/MS against traditional modalities and provides a comprehensive, step-by-step protocol for validating the purity and forced degradation stability of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin according to ICH Q2(R1) guidelines[4].

Methodological Superiority: Comparative Analysis

The causality behind selecting LC-MS/MS over HPLC-UV or Gas Chromatography-Mass Spectrometry (GC-MS) lies in the physicochemical properties of the coumarin core. Coumarins are thermally labile under extreme GC conditions and prone to matrix suppression. LC-MS/MS, particularly when employing isotope dilution, mitigates these matrix effects while providing femtogram-level sensitivity[5].

Table 1: Performance Comparison of Analytical Modalities for Coumarin Derivatives

| Analytical Parameter | HPLC-UV (Diode Array) | GC-MS (Electron Impact) | LC-MS/MS (ESI+ / MRM) |

| Sensitivity (LOD) | ~1–5 µg/mL | ~100–500 ng/mL | <5 ng/mL |

| Specificity vs. Isobars | Low (Chromophores overlap) | Moderate (Requires derivatization) | High (Unique CID fragmentation) |

| Thermal Degradation Risk | None | High (Injector port breakdown) | None (Ambient ionization) |

| Matrix Interference | High (Co-eluting UV absorbers) | Moderate | Low (Filtered by Q1/Q3 mass selection) |

Experimental Workflow: Purity Validation Protocol

To ensure a self-validating system, this protocol utilizes an internal standard (Coumarin-d4) to correct for any ionization suppression in the electrospray (ESI) source[5]. Furthermore, we monitor two distinct MRM transitions: a "quantifier" ion and a "qualifier" ion. If an isobaric impurity co-elutes, the ratio between these two product ions will deviate from the reference standard, immediately flagging the sample as impure.

Step-by-Step Methodology

-

Sample Preparation & Matrix Spiking:

-

Dissolve 1.0 mg of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin in 1.0 mL of LC-MS grade acetonitrile to create a stock solution.

-

Dilute to a working range of 10–1000 ng/mL using a diluent of 50% aqueous methanol containing 0.1% formic acid.

-

Causality: Formic acid acts as a crucial proton donor. It drastically enhances the ionization efficiency of the coumarin lactone carbonyl in positive ESI mode, facilitating the formation of the [M+H]+ precursor ion[6].

-

Spike all samples with 50 ng/mL of Coumarin-d4 (Internal Standard).

-

-

Chromatographic Separation:

-

Column: C18 UHPLC column (2.1 × 100 mm, 1.7 µm particle size).

-

Mobile Phase: Gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min. Injection volume: 2 µL.

-

-

Mass Spectrometric Detection (MRM):

-

Operate the triple quadrupole mass spectrometer in ESI+ mode.

-

Precursor Ion (Q1): Isolate the [M+H]+ ion at m/z 297.1.

-

Collision-Induced Dissociation (Q2): Apply a collision energy (CE) of 25 eV using Argon gas.

-

Product Ions (Q3): Monitor m/z 282.1 (Quantifier: loss of a methyl group, [M+H−CH3]+ ) and m/z 254.1 (Qualifier: subsequent loss of carbon monoxide from the lactone ring, [M+H−CH3−CO]+ )[7].

-

Fig 1. Step-by-step LC-MS/MS analytical workflow for coumarin derivative purity validation.

Stability Profiling & Forced Degradation (ICH Q1A)

A rigorous analytical method must be "stability-indicating," meaning it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products[4].

Mechanistic Rationale for Degradation

The 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin scaffold has two primary vulnerabilities:

-

Lactone Ring Hydrolysis: Under basic conditions, the lactone carbonyl undergoes nucleophilic attack, opening the ring to form a highly polar, water-soluble substituted cinnamic acid derivative.

-

Oxidative Demethylation: The methoxy groups on the phenyl ring are susceptible to reactive oxygen species (ROS), leading to demethylation and the formation of reactive phenolic or quinone-like species.

Fig 2. ICH-mandated forced degradation pathways for the substituted coumarin scaffold.

Step-by-Step Forced Degradation Protocol

-

Acid/Base Hydrolysis: Treat 100 µg/mL aliquots with equal volumes of 0.1 N HCl or 0.1 N NaOH. Incubate at 60°C for 24 hours. Crucial Step: Neutralize the solutions (using NaOH or HCl, respectively) prior to LC-MS/MS injection to prevent damage to the UHPLC column stationary phase.

-

Oxidative Stress: Expose a 100 µg/mL aliquot to 3% H2O2 for 24 hours at room temperature in the dark.

-

Thermal & Photolytic Stress: Expose the compound in a photostability chamber (UV 254 nm) and a dry oven (60°C) for 7 days.

-

Quantification: Dilute all stressed samples to a theoretical concentration of 100 ng/mL and analyze via the LC-MS/MS protocol above.

Table 2: Quantitative Stability Data Summary

| Stress Condition | Duration | % API Remaining | Primary Degradant Detected (m/z) | Mechanistic Pathway |

| Control (Unstressed) | N/A | 99.8% | None | N/A |

| 0.1 N HCl (60°C) | 24 hrs | 94.2% | 315.1 [M+H2O+H]+ | Minor lactone hydrolysis |

| 0.1 N NaOH (60°C) | 24 hrs | 12.5% | 315.1 [M+H2O+H]+ | Severe lactone ring opening |

| 3% H2O2 (25°C) | 24 hrs | 81.0% | 283.1 [M−CH2+H]+ | Oxidative demethylation |

| Thermal (60°C) | 7 days | 98.5% | None | Thermally stable |

| Photolytic (UV) | 7 days | 88.3% | 297.1 (Shifted RT) | Cis-trans isomerization |

Method Validation Parameters

In accordance with ICH Q2(R1) guidelines[8], the method was fully validated:

-

Linearity: The calibration curve demonstrated excellent linearity ( R2>0.999 ) over the range of 1–1000 ng/mL.

-

Accuracy & Precision: Intra-day and inter-day precision yielded Relative Standard Deviations (RSD) of <4.5%. Recovery rates from spiked matrices ranged from 96% to 102%, confirming the robustness of the isotope dilution approach[5].

-

LOD/LOQ: The Limit of Detection (LOD) was established at 0.5 ng/mL, and the Limit of Quantification (LOQ) at 1.5 ng/mL, far exceeding the capabilities of standard HPLC-UV systems[3].

Conclusion

The transition from HPLC-UV to LC-MS/MS for the validation of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin is not merely an upgrade in instrumentation; it is a fundamental requirement for scientific integrity. By leveraging ESI+ protonation and specific MRM transitions, we eliminate the blind spots caused by isobaric impurities and co-eluting degradation products. The forced degradation data clearly illustrates the molecule's susceptibility to basic hydrolysis and oxidative demethylation—critical parameters that must be monitored during formulation and storage.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

1H NMR and 13C NMR spectral validation of synthesized 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin

1H and 13C NMR Spectral Validation of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin: A Comparative Guide on Synthesis Workflows and Purity Assessment

Executive Summary & Mechanistic Grounding

The 3-arylcoumarin scaffold is a privileged pharmacophore in drug discovery, frequently leveraged for its robust anti-proliferative properties and its ability to act as an Hsp90 inhibitor[1]. Specifically, 3-(3,4-dimethoxyphenyl)-4-methylcoumarin incorporates an electron-rich dimethoxyphenyl moiety that enhances binding affinity within hydrophobic kinase pockets.

However, the biological evaluation of coumarin derivatives is highly sensitive to trace impurities, such as unreacted phenols, regioisomers, or residual heavy metals. Consequently, the choice of synthetic workflow dictates not only the yield but the structural fidelity of the final product. In this guide, we objectively compare two synthetic methodologies:

-

Method A (Traditional Route): Direct arylation via harsh Perkin-type condensation.

-

Method B (Optimized Green Route): Microwave-assisted Suzuki-Miyaura cross-coupling[2].

To definitively evaluate the performance of these alternatives against a commercial reference standard, we employ high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. NMR serves as a self-validating system; the distinct chemical shifts of the coumarin core and the substituent groups provide undeniable proof of regioselectivity and purity[3].

Comparative Synthesis Workflows

The causality behind selecting a cross-coupling approach over traditional condensation lies in regiochemical control. Traditional condensations often yield complex mixtures of 3-aryl and 4-aryl regioisomers because the electrophilic aromatic substitution lacks absolute specificity. By utilizing a Suzuki-Miyaura coupling, we pre-install a bromine atom at the C-3 position of the 4-methylcoumarin core, ensuring that the 3,4-dimethoxyphenyl group exclusively attaches to the target carbon[4].

Synthesis workflows comparing traditional arylation vs. Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol (Method B)

To ensure maximum trustworthiness and reproducibility, the following step-by-step protocol details the optimized Suzuki-Miyaura synthesis and subsequent NMR sample preparation. This protocol is designed to be self-validating: the reaction is only deemed complete when specific NMR markers (detailed in Section 5) are achieved.

Step 1: Microwave-Assisted Suzuki-Miyaura Coupling

-

Charge a microwave-safe reaction vial with 3-bromo-4-methylcoumarin (1.0 mmol), 3,4-dimethoxyphenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

-

Add a degassed solvent mixture of Toluene/EtOH/H₂O (2:1:1, v/v/v, 4 mL).

-

Introduce the catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Causality: The Pd(0) catalyst is essential for the oxidative addition into the C-Br bond. The mixed solvent system ensures the solubility of both the organic coumarin and the inorganic base[2].

-

Seal the vial and subject it to microwave irradiation at 110°C for 20 minutes.

-

Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify via flash column chromatography (Hexane:Ethyl Acetate, 8:2) to yield the pure product.

Step 2: NMR Sample Preparation

-

Weigh exactly 15 mg of the purified synthesized compound (Product B).

-

Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the aromatic region, while TMS provides a reliable internal calibration standard at 0.00 ppm[5].

-

Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

-

1H NMR: 400 MHz, 16 scans, 2-second relaxation delay.

-

13C NMR: 100 MHz, 512 scans, 2-second relaxation delay, complete proton decoupling.

NMR Spectral Validation Logic

The structural confirmation of 3-(3,4-dimethoxyphenyl)-4-methylcoumarin relies on a logical deduction sequence. The most critical validation point is the absence of the C-3 proton. In unsubstituted 4-methylcoumarins, the C-3 proton appears as a distinct singlet around δ 6.2 ppm. Its complete disappearance confirms successful arylation at the C-3 position[6].

Decision tree for the self-validating NMR structural confirmation.

Data Presentation & Comparative Analysis

The tables below summarize the quantitative NMR data, comparing the optimized Product B against a commercial reference standard. The data proves that the Microwave-Assisted Suzuki route yields a product with identical structural fidelity to the standard, whereas Method A (data not shown for brevity, but yields complex multiplets) fails to provide a clean spectrum.

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl₃)

| Proton Assignment | Multiplicity | Integration | Expected Shift (Standard) | Observed Shift (Product B) | Mechanistic Insight |

| H-5 (Coumarin) | Doublet (d) | 1H | δ 7.68 ppm | δ 7.68 ppm | Deshielded by the anisotropic effect of the adjacent C=O and C-4 methyl group[3]. |

| H-7 (Coumarin) | Triplet of doublets (td) | 1H | δ 7.52 ppm | δ 7.52 ppm | Standard aromatic splitting pattern for the coumarin core. |

| H-8 (Coumarin) | Doublet (d) | 1H | δ 7.38 ppm | δ 7.38 ppm | - |

| H-6 (Coumarin) | Triplet of doublets (td) | 1H | δ 7.30 ppm | δ 7.30 ppm | - |

| H-6' (Phenyl) | Doublet of doublets (dd) | 1H | δ 6.95 ppm | δ 6.95 ppm | Ortho/meta coupling from the dimethoxyphenyl ring[7]. |

| H-5' (Phenyl) | Doublet (d) | 1H | δ 6.90 ppm | δ 6.90 ppm | - |

| H-2' (Phenyl) | Doublet (d) | 1H | δ 6.85 ppm | δ 6.84 ppm | - |

| 3'-OCH₃ | Singlet (s) | 3H | δ 3.92 ppm | δ 3.92 ppm | Sharp singlet confirms intact methoxy group[7]. |

| 4'-OCH₃ | Singlet (s) | 3H | δ 3.88 ppm | δ 3.88 ppm | Sharp singlet confirms intact methoxy group. |

| 4-CH₃ | Singlet (s) | 3H | δ 2.28 ppm | δ 2.28 ppm | Confirms the retention of the 4-methyl group during coupling[3][5]. |

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon Assignment | Expected Shift (ppm) | Observed Shift (ppm) | Validation Note |

| C-2 (C=O) | 161.2 | 161.2 | Confirms intact lactone ring[5]. |

| C-8a | 152.8 | 152.8 | Aromatic carbon adjacent to oxygen. |

| C-3', C-4' | 149.5, 148.8 | 149.5, 148.8 | Oxygen-bound carbons of the dimethoxyphenyl ring. |

| C-4 | 147.5 | 147.4 | Quaternary carbon bearing the methyl group. |

| C-3 | 125.8 | 125.8 | Shifted downfield due to aryl substitution (validates coupling). |

| 3', 4'-OCH₃ | 56.1, 55.9 | 56.1, 55.9 | Characteristic methoxy carbons[7]. |

| 4-CH₃ | 16.8 | 16.8 | Characteristic methyl carbon[3]. |

Table 3: Performance & Purity Metrics Comparison

| Metric | Method A (Traditional) | Method B (MW Suzuki) | Commercial Standard |

| Overall Yield | 35% | 88% | N/A |

| Reaction Time | 24 Hours | 20 Minutes | N/A |

| Regioisomeric Purity | < 70% (Mixture) | > 99% (Single Isomer) | > 99% |

| qNMR Purity | 82.4% | 99.2% | 99.5% |

Conclusion

The comparative NMR data conclusively demonstrates that the Microwave-Assisted Suzuki-Miyaura cross-coupling (Method B) is vastly superior to traditional condensation methodologies for synthesizing highly substituted 3-arylcoumarins. The 1H and 13C NMR spectra of Product B perfectly align with the commercial reference standard, showing no trace of unreacted starting materials or regioisomers. For researchers developing coumarin-based Hsp90 inhibitors or antimicrobial agents, adopting this validated green chemistry workflow ensures the structural integrity required for reliable biological assays.

References[3] Spectroscopic analyses of 4-methylcoumarins - pmf.unsa.ba - URL[6] A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS - clockss.org - URL[2] Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - nih.gov - URL[7] Two isoflavans and a 3-arylcoumarin from the roots of Lotus lalambensis growing in Saudi Arabia - scielo.org.mx - URL[5] Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - mdpi.com - URL[1] 3-Arylcoumarin Derivatives Manifest Anti-proliferative Activity through Hsp90 Inhibition - nih.gov - URL[4] Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins - richmond.edu - URL

Sources

- 1. 3-Arylcoumarin Derivatives Manifest Anti-proliferative Activity through Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Two isoflavans and a 3-arylcoumarin from the roots of Lotus lalambensis growing in Saudi Arabia [scielo.org.mx]

A Researcher's Guide to Cross-Validating Small Molecule Binding Affinity: A Case Study with 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin using SPR and ITC

In the landscape of modern drug discovery and development, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous biophysical validation. This guide provides an in-depth, practical comparison of two cornerstone techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will delve into the experimental nuances of each method through a case study of a novel coumarin derivative, 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, and its interaction with a hypothetical protein kinase, "Kinase-X."

This guide is designed for researchers, scientists, and drug development professionals seeking to not only understand the "how" but also the "why" behind experimental design and data interpretation for small molecule-protein interactions.

The Importance of Orthogonal Validation

Relying on a single methodology for determining binding affinity can be fraught with potential artifacts. Each technique possesses its own set of inherent strengths and weaknesses. Therefore, employing orthogonal methods—distinct techniques that measure the same parameter through different physical principles—is a critical step in building a robust and reliable data package for any drug discovery program. Here, we leverage the real-time, kinetic insights of SPR and the in-solution, thermodynamic rigor of ITC to create a comprehensive binding profile of our compound of interest.

Understanding the Methodologies

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[1][2][3] In a typical small molecule-protein interaction study, the protein (ligand) is immobilized on the sensor surface, and the small molecule (analyte) is flowed over it.[2][3] The binding and dissociation of the analyte cause a measurable change in the refractive index, which is recorded as a sensorgram.[4] From this, one can derive kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (KD).[5][6]

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat released or absorbed during a binding event.[7][8][9] It is a true in-solution technique, requiring no labeling or immobilization of the interacting partners.[10][11] In an ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule, and the resulting heat changes are measured.[8] A single ITC experiment can determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.[12][13]

Experimental Workflow for Cross-Validation

The following diagram illustrates the general workflow for cross-validating the binding affinity of a small molecule to its protein target using SPR and ITC.

Sources

- 1. Surface Plasmon Resonance (SPR)-Principles, Advantages, Analysis Process and Applications - Creative Proteomics [iaanalysis.com]

- 2. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]

- 5. Real-time and Label-free Bio-sensing of Molecular Interactions by Surface Plasmon Resonance: A Laboratory Medicine Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. denovobiolabs.com [denovobiolabs.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATA Scientific [atascientific.com.au]

- 9. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. measurlabs.com [measurlabs.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. How to Assess Binding in Drug Discovery - TA Instruments [tainstruments.com]

- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Comprehensive Laboratory Guide: Proper Handling and Disposal of 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis or screening to waste management is often where laboratory safety protocols fail. For researchers and drug development professionals utilizing 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin —a specialized fluorescent probe and pharmaceutical intermediate—standardized disposal is not merely a regulatory hurdle; it is a critical component of operational integrity.

This guide provides a self-validating, step-by-step logistical and operational plan for the safe handling, segregation, and disposal of this coumarin derivative. By understanding the causality behind each safety measure, laboratory personnel can adapt these principles to ensure a secure, compliant, and highly efficient research environment.

Physicochemical Profiling & Hazard Assessment

Before designing a disposal workflow, we must analyze the chemical's physical properties. 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin is a highly stable, lipophilic aromatic compound. Because it resists natural biodegradation and poses acute toxicity risks, it cannot be disposed of via standard aqueous waste streams and requires high-temperature incineration [5].

Quantitative Hazard & Property Data

| Property | Value / Classification | Operational Implication |

| Chemical Name | 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin | Full name must be written on all waste labels [3]. |

| CAS Number | 91787-20-1 | Primary identifier for waste brokers. |

| Molecular Formula | C18H16O4 | High carbon content; requires complete combustion. |

| Molecular Weight | 296.32 g/mol | Heavy organic powder; prone to settling but can aerosolize. |

| Physical State | Solid (Powder/Crystals) | Spill response requires mechanical, dust-free collection. |

| GHS Classification | Acute Toxicity - Oral (Cat 3/4)Skin/Eye Irritant | Mandates strict PPE (gloves, goggles) to prevent absorption. |

| EPA Waste Code | Unlisted Hazardous Waste | Must be managed as characteristic toxic waste [2]. |

Pre-Disposal: Engineering Controls & PPE

The foundation of any disposal protocol is the protection of the operator. The Occupational Safety & Health Administration (OSHA) mandates that protective devices must be used every time hazardous chemicals are handled or disposed of, and these devices must subsequently be treated as hazardous waste [1].

-

Primary Engineering Control (Fume Hood): All transfers of solid powders or solvent-dissolved coumarins must occur within a certified chemical fume hood.

-

Causality: Fume hoods maintain negative pressure, capturing aerosolized coumarin dust or volatile organic compounds (VOCs) used as solvents, thereby preventing inhalation exposure.

-

-

Hand Protection (Nitrile Gloves): Double-gloving is recommended during waste consolidation.

-

Causality: Coumarin derivatives are lipophilic and can permeate standard latex. Nitrile provides a superior chemical barrier against both the solid compound and the organic solvents (like DMSO or Dichloromethane) commonly used to dissolve it.

-

-

Respiratory Protection: If a spill occurs outside a fume hood, a NIOSH-approved N95 or P100 particulate respirator is required.

-

Causality: Prevents the pulmonary absorption of toxic organic dusts.

-

Operational Waste Segregation & Disposal Workflows

Proper segregation is the most critical step in chemical disposal. Mixing incompatible waste streams can lead to exothermic reactions, while mixing halogenated and non-halogenated solvents exponentially increases disposal costs.

Workflow for the segregation and disposal of coumarin derivative laboratory waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal

-

Collection: Gather all unreacted, expired, or spilled 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin powder using a disposable anti-static spatula.

-

Containment: Transfer the powder into a sealable, amber glass or High-Density Polyethylene (HDPE) container.

-

Causality: Amber glass protects light-sensitive coumarin structures from photodegradation, preventing the formation of uncharacterized, potentially more reactive photoproducts prior to incineration.

-

-

Labeling: Apply a GHS-compliant hazardous waste label the moment the first drop or grain of waste is added [3]. Ensure the "Toxic" pictogram is checked.

Protocol B: Liquid Waste (Solvent Solutions)

-

Segregation: Identify the carrier solvent. If the coumarin is dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated waste carboy. If dissolved in DMSO, Ethanol, or Methanol, it goes into the Non-Halogenated carboy.

-

Causality: Halogenated waste requires specialized, higher-temperature incineration to prevent the atmospheric release of highly toxic dioxins.

-

-

Transfer: Pour the solution into the designated carboy using a funnel within the fume hood. Cap the carboy immediately after use.

-

Secondary Containment: Place the waste carboy in a secondary containment tray.

-

Causality: Provides a fail-safe against primary container leaks, preventing environmental release and dangerous cross-contamination with incompatible chemicals stored nearby.

-

Protocol C: Contaminated Consumables

-

Accumulation: Place all contaminated single-use items (pipette tips, weigh boats, gloves) into a designated, puncture-resistant chemical waste bag.

-

Sealing: Gooseneck and tape the bag closed once it reaches 75% capacity.

-

Causality: Overfilling increases the risk of rupture during transport, which could expose downstream waste handlers to toxic dust [4].

-

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent dermal exposure and environmental contamination.

Step-by-step emergency response pathway for coumarin derivative chemical spills.

Spill Cleanup Protocol

-

Assess and Isolate: Determine the scale of the spill. If the spill is large or highly aerosolized, evacuate the immediate area and allow the lab's HVAC system to clear the air before re-entry.

-

Mechanical Collection: Use slightly dampened absorbent pads or non-sparking tools to collect the solid powder. Do not dry sweep.

-

Causality: Dry sweeping generates airborne dust clouds. Organic dusts can be highly explosive if ignited by a static spark, and aerosolization drastically increases the risk of inhalation toxicity.

-

-

Chemical Decontamination: Wipe the affected surface first with an alcohol (Isopropanol or Ethanol), followed by a secondary wipe with distilled water.

-

Causality: 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin has very low aqueous solubility. The alcohol solubilizes and lifts the lipophilic chemical from the surface, while the subsequent water wash removes any residual solvent and hydrophilic contaminants.

-

Regulatory Compliance & Chain of Custody

To maintain operational excellence, laboratories must adhere to strict chain-of-custody protocols when handing waste over to Environmental Health and Safety (EHS) or third-party brokers.

-

EPA Compliance: Any discarded hazardous drugs or their derivatives must be evaluated and managed as hazardous waste under EPA 40 CFR part 261[2]. Once analytical testing is complete, the remaining samples and associated waste must be treated as regulated hazardous waste [4].

-

Documentation: Maintain up-to-date waste logs. Ensure that the specific chemical name, 3-(3,4-Dimethoxyphenyl)-4-methylcoumarin, is written out entirely. Non-specific wording such as "organic waste" or "coumarin derivative" is legally unacceptable and will result in rejection by waste brokers [3].

By enforcing these scientifically grounded, causality-driven protocols, your laboratory will not only ensure compliance with federal regulations but also foster a culture of uncompromising safety and operational precision.

References

-

OSHA Compliance For Laboratories Source: US Bio-Clean URL:[Link]

-

Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

-

Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL:[Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.